molecular formula C15H19N3O2 B11157182 N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B11157182
M. Wt: 273.33 g/mol
InChI Key: XNKPNGCYBHIKOB-UHFFFAOYSA-N
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Description

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes a quinazolinone core and an isopentyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves the reaction of quinazolinone derivatives with isopentylamine. The process can be summarized as follows:

    Starting Materials: Quinazolinone derivatives and isopentylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

    Substitution: The isopentyl side chain can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified side chains or oxidation states, which can exhibit different biological activities.

Scientific Research Applications

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide is unique due to its specific isopentyl side chain, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C15H19N3O2/c1-11(2)7-8-16-14(19)9-18-10-17-13-6-4-3-5-12(13)15(18)20/h3-6,10-11H,7-9H2,1-2H3,(H,16,19)

InChI Key

XNKPNGCYBHIKOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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